molecular formula C24H50BrNO B155025 Cethexonium bromide CAS No. 1794-74-7

Cethexonium bromide

Cat. No. B155025
CAS RN: 1794-74-7
M. Wt: 448.6 g/mol
InChI Key: MFLMYFVIROLIRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cethexonium bromide is a quaternary ammonium compound that is used as a disinfectant and antiseptic agent. It is a member of the class of compounds known as quaternary ammonium salts, which are widely used in the pharmaceutical, cosmetic, and food industries. Cethexonium bromide has been extensively studied for its antimicrobial properties and is known to be effective against a wide range of bacteria, fungi, and viruses.

Mechanism Of Action

Cethexonium bromide acts by disrupting the cell membrane of microorganisms, leading to their death. The compound binds to the cell membrane and disrupts its structure, causing leakage of intracellular contents and eventual cell death. This mechanism of action makes cethexonium bromide an effective antimicrobial agent.

Biochemical And Physiological Effects

Cethexonium bromide has been shown to have minimal toxicity and is generally well-tolerated. The compound does not appear to have any significant effects on the biochemical or physiological processes of the body. However, further studies are needed to fully understand the long-term effects of cethexonium bromide exposure.

Advantages And Limitations For Lab Experiments

Cethexonium bromide is a useful tool for researchers studying the antimicrobial properties of compounds. Its well-established synthesis method and known mechanism of action make it a reliable agent for testing the efficacy of other compounds. However, the compound's specificity for disrupting cell membranes may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving cethexonium bromide. One area of interest is the development of new disinfectants and antiseptic agents based on the compound's mechanism of action. Another area of interest is the use of cethexonium bromide in the treatment of drug-resistant infections. Further studies are needed to fully understand the potential applications of cethexonium bromide in these areas.

Synthesis Methods

Cethexonium bromide can be synthesized by the reaction of hexamethylene diamine with methyl bromide. The reaction produces a quaternary ammonium salt, which is then purified and crystallized to obtain the final product. The synthesis of cethexonium bromide is a well-established process, and the compound is readily available for research purposes.

Scientific Research Applications

Cethexonium bromide has been extensively studied for its antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, fungi, and viruses. It has been used in the development of disinfectants and antiseptic agents for use in hospitals, clinics, and other healthcare settings. Cethexonium bromide has also been studied for its potential use in the treatment of certain infections, including those caused by drug-resistant bacteria.

properties

CAS RN

1794-74-7

Product Name

Cethexonium bromide

Molecular Formula

C24H50BrNO

Molecular Weight

448.6 g/mol

IUPAC Name

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide

InChI

InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1

InChI Key

MFLMYFVIROLIRS-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-]

Pictograms

Acute Toxic; Irritant

Related CAS

6810-42-0 (Parent)

synonyms

Biocidan
cethexonium
cethexonium bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.